molecular formula C7H16O2 B2587094 2-Methoxy-3-methylpentan-1-ol CAS No. 1864060-82-1

2-Methoxy-3-methylpentan-1-ol

Cat. No.: B2587094
CAS No.: 1864060-82-1
M. Wt: 132.203
InChI Key: FWBDMHGUNVQYON-UHFFFAOYSA-N
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Description

2-Methoxy-3-methylpentan-1-ol is a branched ether-alcohol with the molecular formula C₇H₁₆O₂. Its structure features a hydroxyl group (-OH) at position 1, a methoxy group (-OCH₃) at position 2, and a methyl branch at position 3 of a pentane backbone. This dual functionality (alcohol and ether) imparts unique physicochemical properties, such as intermediate polarity and hydrogen-bonding capacity.

Properties

IUPAC Name

2-methoxy-3-methylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-4-6(2)7(5-8)9-3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBDMHGUNVQYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-3-methylpentan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent reacts with a suitable aldehyde or ketone to form the desired alcohol. For instance, the reaction of methylmagnesium bromide with 2-methoxy-3-methylpentanal under controlled conditions can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of corresponding carbonyl compounds or the use of other catalytic processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-methylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.

    Reduction: Reduction reactions can convert carbonyl compounds back to alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 2-Methoxy-3-methylpentanal, while reduction can regenerate the original alcohol.

Scientific Research Applications

2-Methoxy-3-methylpentan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a solvent in various reactions.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.

    Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Methoxy-3-methylpentan-1-ol exerts its effects depends on its interactions with molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The methoxy group can also affect the compound’s electronic properties, altering its behavior in chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Methoxy-3-methylpentan-1-ol with three related compounds, emphasizing functional group effects, physical properties, and applications.

3-Methylpentan-1-ol (CAS 589-35-5)

  • Structure : Primary alcohol with a methyl branch at position 3.
  • Key Differences :
    • Functional Groups : Lacks the methoxy group, resulting in higher polarity and stronger hydrogen-bonding capacity.
    • Physical Properties :
  • Lower molecular weight (102.17 g/mol vs. 132.20 g/mol) .
  • Higher water solubility due to the absence of the hydrophobic methoxy group.
  • Likely higher boiling point compared to ether-alcohols of similar molecular weight (e.g., 140–150°C estimated for 3-Methylpentan-1-ol vs. ~180°C estimated for this compound).
    • Hazards : Classified as a skin and eye irritant (H315, H319) based on analogous alcohol SDS data .
    • Applications : Used as an industrial solvent or intermediate.

2-Methyl-3-sulfanylpentan-1-ol (CAS 227456-27-1)

  • Structure : Features a sulfanyl (-SH) group at position 3 instead of methoxy.
  • Key Differences :
    • Functional Groups : The thiol group introduces higher acidity (pKa ~10 vs. ~15–20 for alcohols) and strong odor characteristics.
    • Physical Properties :
  • Similar molecular weight (134.23 g/mol vs. 132.20 g/mol) but lower water solubility due to the hydrophobic thiol group .
  • Higher boiling point (~200°C estimated) due to stronger intermolecular forces (thiols vs. ethers).
    • Applications : A potent flavor compound in onion-family vegetables, contrasting with the ether-alcohol’s likely use in less odor-sensitive roles .

2-Methylpentan-1-ol

  • Structure : Primary alcohol with a methyl branch at position 2.
  • Key Differences :
    • Branching vs. Substitution : The absence of a methoxy group simplifies reactivity (e.g., faster esterification or oxidation).
    • Physical Properties : Lower molecular weight (116.18 g/mol) and higher boiling point (~160°C estimated) compared to this compound, reflecting alcohol dominance over ether .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C, estimated) Solubility in Water Key Hazards Applications
This compound C₇H₁₆O₂ 132.20 ~180 Slightly soluble Skin/eye irritation Solvent, synthesis intermediate
3-Methylpentan-1-ol C₆H₁₄O 102.17 ~140–150 Moderately soluble H315, H319 Industrial solvent
2-Methyl-3-sulfanylpentan-1-ol C₆H₁₄OS 134.23 ~200 Low solubility Flammable, strong odor Flavoring agent
2-Methylpentan-1-ol C₆H₁₄O 116.18 ~160 Moderately soluble Not specified General alcohol applications

Biological Activity

2-Methoxy-3-methylpentan-1-ol, a compound with the molecular formula C6H14O2C_6H_{14}O_2, has garnered attention in recent years for its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

  • IUPAC Name : this compound
  • Molecular Weight : 118.18 g/mol
  • Appearance : Colorless liquid
  • SMILES Notation : C(C)CC(C)OC

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets, including enzymes and receptors. The methoxy and methyl groups may influence its binding affinity and reactivity, thereby affecting metabolic pathways and cellular functions.

2. Metabolomic Studies

A notable metabolomic study highlighted the elevation of this compound in plasma samples from breast cancer patients compared to healthy controls. The concentration of this compound showed a fold change (FC) of approximately 3.3, suggesting its potential role as a biomarker for cancer metabolism and disease progression.

3. Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. Similar compounds have been noted for their effectiveness against various pathogens, indicating potential applications in developing antimicrobial agents.

Case Study: Metabolic Profiling in Cancer Research

A study focusing on breast cancer patients utilized advanced statistical analyses to correlate metabolite levels, including this compound, with clinical outcomes. This research provided insights into how this compound might influence tumor biology and patient prognosis.

Data Table: Biological Activity Summary

Biological ActivityFindingsReferences
Antioxidant PropertiesPotential reduction in oxidative stress
Metabolomic StudiesElevated levels in breast cancer patients (FC = 3.3)
Antimicrobial ActivityPossible effectiveness against pathogens

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